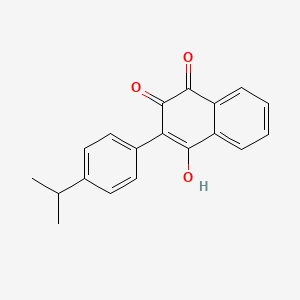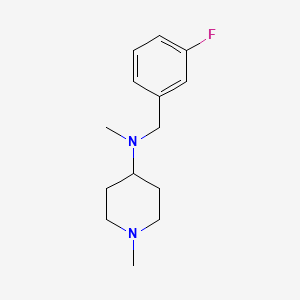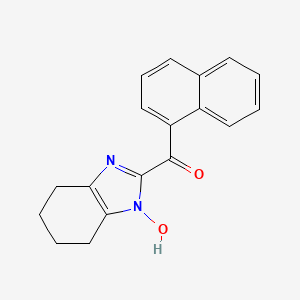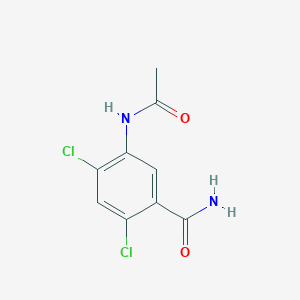
2-hydroxy-3-(4-isopropylphenyl)naphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-3-(4-isopropylphenyl)naphthoquinone, also known as plumbagin, is a naturally occurring compound found in the roots of several plants, including Plumbago zeylanica. It has been used for centuries in traditional medicine for its anti-inflammatory, anti-microbial, and anti-tumor properties. In recent years, plumbagin has gained attention from the scientific community for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-hydroxy-3-(4-isopropylphenyl)naphthoquinone is complex and involves multiple pathways. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. Plumbagin also inhibits the activity of several enzymes involved in cancer cell proliferation and survival, including topoisomerase II, NF-κB, and STAT3.
Biochemical and Physiological Effects:
Plumbagin has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in inflammation and immune response, including COX-2 and iNOS. Plumbagin also has anti-microbial properties, inhibiting the growth of several bacterial and fungal species.
Advantages and Limitations for Lab Experiments
The advantages of using 2-hydroxy-3-(4-isopropylphenyl)naphthoquinone in lab experiments include its low toxicity and high specificity for cancer cells. Plumbagin has also been found to have synergistic effects with other anti-cancer agents, increasing their efficacy. However, 2-hydroxy-3-(4-isopropylphenyl)naphthoquinone has limited solubility in water, making it difficult to administer in vivo. It also has poor bioavailability, limiting its effectiveness in some cases.
Future Directions
Future research on 2-hydroxy-3-(4-isopropylphenyl)naphthoquinone should focus on improving its solubility and bioavailability, as well as identifying the optimal dosage and administration method for its therapeutic use. Additional studies should also investigate the potential of 2-hydroxy-3-(4-isopropylphenyl)naphthoquinone in combination with other anti-cancer agents, as well as its effectiveness in treating other diseases, such as inflammation and infection.
Synthesis Methods
The synthesis of 2-hydroxy-3-(4-isopropylphenyl)naphthoquinone involves the oxidation of 2-hydroxy-3-naphthoquinone with iodine in the presence of an acid catalyst, followed by alkylation of the resulting product with isopropyl iodide. This process yields 2-hydroxy-3-(4-isopropylphenyl)naphthoquinone with a purity of over 98%.
Scientific Research Applications
Plumbagin has been extensively studied for its anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Plumbagin has also been found to inhibit the growth and metastasis of cancer cells by targeting multiple signaling pathways involved in tumor progression.
properties
IUPAC Name |
4-hydroxy-3-(4-propan-2-ylphenyl)naphthalene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-11(2)12-7-9-13(10-8-12)16-17(20)14-5-3-4-6-15(14)18(21)19(16)22/h3-11,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIWIVIEKYWKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-(morpholin-4-ylcarbonyl)benzenesulfonamide](/img/structure/B5660762.png)

![N-(3-chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5660781.png)
![6-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-1,6-naphthyridin-5(6H)-one](/img/structure/B5660783.png)


![2-anilino-N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-5-pyrimidinecarboxamide](/img/structure/B5660798.png)
![2-(2-furyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5660801.png)
![7-(5-ethoxy-2-furoyl)-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5660804.png)

![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5660841.png)
![2-(4-chlorobenzyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5660850.png)

![1-{5-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]-2-thienyl}ethanone](/img/structure/B5660867.png)